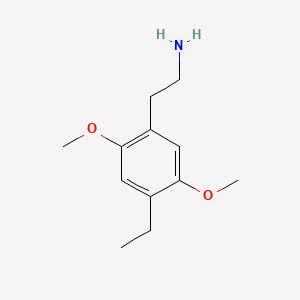

2,5-Dimethoxy-4-ethylphenethylamine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2/h7-8H,4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRGNAMREYBIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221772 | |

| Record name | 2,5-Dimethoxy-4-ethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71539-34-9 | |

| Record name | 4-Ethyl-2,5-dimethoxy-β-phenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71539-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-ethylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071539349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-ethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71539-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2C-E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I190284UXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Impurity Analysis of 2,5 Dimethoxy 4 Ethylphenethylamine

Established Chemical Synthesis Methodologies for 2,5-Dimethoxy-4-ethylphenethylamine

The synthesis of this compound (2C-E), a psychedelic phenethylamine (B48288) of the 2C family, was first documented by Alexander Shulgin. wikipedia.org The chemical structure of phenethylamines in the 2C series is characterized by methoxy (B1213986) groups at the 2nd and 5th positions of the benzene (B151609) ring. nih.gov The specific identity of each compound in the series is determined by the substituent at the 4th position; in the case of 2C-E, this is an ethyl group. nih.gov

While specific, detailed industrial synthesis methodologies are not broadly published in peer-reviewed literature, general synthetic routes for phenethylamines are well-established. A common approach for synthesizing 4-substituted-2,5-dimethoxyphenethylamines involves multiple steps. A frequent starting point is a substituted benzaldehyde. For instance, a general synthesis can begin with 2,5-dimethoxybenzaldehyde, which undergoes condensation with nitromethane to form a nitrostyrene intermediate. mdpi.com This intermediate is then reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield the final phenethylamine product. mdpi.com

Another established method in phenethylamine synthesis is the Friedel-Crafts reaction. This can be used to introduce an acyl group to the aromatic ring, which is then converted through several steps to the final phenylethylamine structure. For example, a process for preparing 2,5-dimethoxyphenethylamine involves a Friedel-Crafts reaction between 1,4-dimethoxybenzene and chloroacetyl chloride to produce an α-chloro-2,5-dimethoxy-acetophenone intermediate. google.com This intermediate then undergoes further reactions to introduce the amino group and reduce the ketone, ultimately forming the phenethylamine backbone. google.com Shulgin reported synthesizing 2C-E and collecting the free base fraction that boiled between 90 and 100 °C at 0.25 mmHg, which was then converted to its hydrochloride salt. wikipedia.org

Identification and Structural Elucidation of Synthetic Byproducts and Impurities

The analysis of impurities in synthesized chemical samples is crucial as it can provide insights into the synthetic pathway used and the efficiency of the purification process. researchgate.net A study using high-performance liquid chromatography coupled with hybrid ion trap/time-of-flight mass spectrometry (LC/MS-IT-TOF) successfully identified ten impurities in illicit 2C-E tablet samples. rsc.orgchem960.com The structural elucidation of these byproducts provides a chemical fingerprint of the manufacturing process.

Mass spectrometry is a primary tool for identifying and characterizing impurities in chemical samples. nih.gov In the analysis of 2C-E tablets, LC/MS-IT-TOF was employed to determine the fragmentation pathway of the parent compound and to identify the structures of ten detected impurities based on their exact mass data and elemental composition. rsc.orgchem960.com

The fragmentation of the 2C-E molecule (C12H19NO2) primarily involves the cleavage of the Cα-Cβ bond, leading to a characteristic fragment ion. mdpi.com By analyzing the mass-to-charge ratio (m/z) of the parent ions and their subsequent fragment ions (MSn), researchers can deduce the structures of unknown impurities. rsc.org The impurities identified in the 2C-E samples included starting materials, intermediates, and byproducts of side reactions. rsc.orgchem960.com

Table 1: Impurities Identified in this compound Samples rsc.org

| Impurity Number | Chemical Name | Molecular Formula | Observed [M+H]+ (m/z) |

|---|---|---|---|

| 1 | 2,5-Dimethoxy-4-ethylbenzaldehyde | C11H14O3 | 195.1015 |

| 2 | 1-(2,5-Dimethoxy-4-ethylphenyl)-2-nitroethene | C12H15NO4 | 240.0917 |

| 3 | N-Acetyl-2,5-dimethoxy-4-ethylphenethylamine | C14H21NO3 | 252.1594 |

| 4 | 2,5-Dimethoxy-4-ethylphenylacetic acid | C12H16O4 | 225.1121 |

| 5 | 2-(2,5-Dimethoxy-4-ethylphenyl)acetamide | C12H17NO3 | 224.1281 |

| 6 | 2,5-Dimethoxy-4-ethylbenzoic acid | C11H14O4 | 211.0965 |

| 7 | 1-(2,5-Dimethoxy-4-ethylphenyl)ethanone | C12H16O3 | 209.1172 |

| 8 | 1-(2,5-Dimethoxy-4-ethylphenyl)ethanol | C12H18O3 | 211.1328 |

| 9 | 4,4'-Diethyl-2,2',5,5'-tetramethoxy-stilbene | C22H28O4 | 369.2115 |

The presence of specific impurities allows for the deduction of the likely synthetic pathway used to produce the final compound. rsc.org The identification of impurities such as 2,5-dimethoxy-4-ethylbenzaldehyde (Impurity 1) and 1-(2,5-dimethoxy-4-ethylphenyl)-2-nitroethene (Impurity 2) strongly suggests a synthesis route involving a Henry reaction (nitroaldol condensation). rsc.orgchem960.com

Based on the impurity profile, a proposed synthetic route is as follows:

Vilsmeier-Haack Reaction : The synthesis likely starts with 1,4-dimethoxy-2-ethylbenzene, which undergoes a Vilsmeier-Haack reaction using reagents like phosphorus oxychloride and dimethylformamide to produce the key intermediate, 2,5-dimethoxy-4-ethylbenzaldehyde (Impurity 1). rsc.org

Henry Reaction : The resulting benzaldehyde is then condensed with nitromethane in the presence of a catalyst such as ammonium (B1175870) acetate to form 1-(2,5-dimethoxy-4-ethylphenyl)-2-nitroethene (Impurity 2). rsc.orgchem960.com

Reduction : The final step is the reduction of the nitroethene intermediate to the target amine, this compound. Lithium aluminum hydride is a common reducing agent for this transformation. rsc.org

The presence of N-acetyl-2,5-dimethoxy-4-ethylphenethylamine (Impurity 3) is likely due to the use of ammonium acetate in the Henry reaction, which can lead to acetylation. rsc.org Other impurities can be explained as byproducts from incomplete reactions or side reactions involving the starting materials and intermediates. rsc.org

Development of Analytical Methods for Purity Assessment in Research Samples

Accurate and reliable analytical methods are essential for determining the purity of chemical samples and identifying contaminants. For phenethylamines like 2C-E, several chromatographic and spectrometric techniques have been developed and utilized.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful and efficient method for the qualitative and quantitative analysis of such compounds. rsc.orgnih.gov Specifically, the use of a hybrid ion trap/time-of-flight (IT-TOF) mass spectrometer provides high accuracy and resolution, enabling the precise identification of the parent compound and its impurities. rsc.orgchem960.com An optimized LC/MS-IT-TOF method has been established not only to identify impurities but also to help trace the manufacturing source of the drug. rsc.org

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of phenethylamines. mdpi.com It is a standard method for identifying these compounds in various matrices and can be used for purity assessment. umich.edu The combination of chromatographic separation with mass spectrometric detection allows for high specificity and sensitivity. nih.gov These confirmatory methods are crucial for reducing evaluation errors that can occur with initial screening tests. nih.gov

The development of these advanced analytical methods, including LC-MS/MS and GC-MS, is vital for both forensic toxicology and quality control in research settings, ensuring the accurate identification and quantification of this compound and its potential contaminants. nih.govnih.gov

Pharmacological Characterization and Receptor Interaction Profiles of 2,5 Dimethoxy 4 Ethylphenethylamine

Serotonergic Receptor Agonism and Binding Affinities (In Vitro Studies)

2,5-Dimethoxy-4-ethylphenethylamine primarily acts as an agonist at serotonin (B10506) 5-HT₂ receptors. nih.govfrontiersin.orgnih.gov Its interaction profile reveals a notable affinity for this receptor family, which is thought to mediate the main effects of such compounds. nih.gov In vitro research has quantified its binding and activation potency at the 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes. nih.govfrontiersin.orgnih.govsci-hub.senih.gov

In vitro studies confirm that this compound is an agonist at the human 5-HT₂A receptor. nih.gov Functional assays measuring inositol (B14025) phosphate (B84403) accumulation have determined it to be a full agonist at this receptor. nih.gov Research has established its binding affinity (Kᵢ) and functional potency (EC₅₀) through experiments using cloned human receptors. One study reported a Kᵢ value of 110 nM and an EC₅₀ value of 39 nM. sci-hub.senih.gov Another investigation found a Kᵢ of 49 nM and an EC₅₀ of 120 nM in an inositol phosphate assay, with an efficacy of 100% relative to serotonin. nih.gov

Interactive Data Table: 5-HT₂A Receptor Interactions

| Parameter | Value (nM) | Efficacy | Source |

| Kᵢ | 110 | - | sci-hub.senih.gov |

| EC₅₀ | 39 | - | sci-hub.senih.gov |

| Kᵢ | 49 | - | nih.gov |

| EC₅₀ | 120 | 100% | nih.gov |

The compound also demonstrates agonistic activity at the 5-HT₂B receptor. nih.govfrontiersin.orgnih.gov In vitro functional assays have characterized it as a partial agonist at this receptor subtype. sci-hub.senih.gov Studies using human cloned receptors have measured a binding affinity (Kᵢ) of 1500 nM. The functional potency (EC₅₀) was determined to be 480 nM, with a maximal efficacy (Eₘₐₓ) of 71% compared to serotonin. sci-hub.senih.gov

Interactive Data Table: 5-HT₂B Receptor Interactions

| Parameter | Value (nM) | Efficacy | Source |

| Kᵢ | 1500 | - | sci-hub.senih.gov |

| EC₅₀ | 480 | 71% | sci-hub.senih.gov |

This compound acts as a full agonist at the 5-HT₂C receptor. nih.govfrontiersin.orgnih.govnih.gov Research has provided quantitative data on its binding and functional interactions. One study reported a binding affinity (Kᵢ) of 540 nM and a functional potency (EC₅₀) of 130 nM at human 5-HT₂C receptors. sci-hub.senih.gov A separate study confirmed its full agonism in an inositol phosphate assay, reporting a Kᵢ of 107 nM and an EC₅₀ of 57 nM, with an efficacy of 113% relative to serotonin. nih.gov

Interactive Data Table: 5-HT₂C Receptor Interactions

| Parameter | Value (nM) | Efficacy | Source |

| Kᵢ | 540 | - | sci-hub.senih.gov |

| EC₅₀ | 130 | - | sci-hub.senih.gov |

| Kᵢ | 107 | - | nih.gov |

| EC₅₀ | 57 | 113% | nih.gov |

Monoamine Transporter Interactions (In Vitro Studies)

Studies investigating the interaction of this compound with monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the serotonin transporter (SERT), have found that it has very low potency as an inhibitor of monoamine reuptake. nih.govfrontiersin.orgsci-hub.sewikipedia.org

Research indicates that this compound is a very weak inhibitor of the norepinephrine transporter (NET). nih.govfrontiersin.orgsci-hub.se In vitro inhibition assays using cells expressing the human NET determined the IC₅₀ value, which represents the concentration required to inhibit 50% of transporter activity, to be greater than 10,000 nM. sci-hub.senih.gov This demonstrates a negligible interaction at pharmacologically relevant concentrations. sci-hub.se

Interactive Data Table: Norepinephrine Transporter Interaction

| Parameter | Value (nM) | Source |

| IC₅₀ | >10,000 | sci-hub.senih.gov |

Similar to its effect on norepinephrine reuptake, this compound shows very low potency in inhibiting the serotonin transporter (SERT). nih.govfrontiersin.orgsci-hub.se In vitro studies using human SERT-expressing cells found the IC₅₀ value to be greater than 10,000 nM, indicating a lack of significant serotonin reuptake inhibition. sci-hub.senih.gov

Interactive Data Table: Serotonin Transporter Interaction

| Parameter | Value (nM) | Source |

| IC₅₀ | >10,000 | sci-hub.senih.gov |

Comparative Pharmacological Profiles with Other 2C-X Phenethylamines

The 2C series of phenethylamines, characterized by methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring, exhibit a range of pharmacological activities that are subtly influenced by the substituent at the 4-position. wikipedia.orgnih.gov this compound (2C-E) is a member of this family and its pharmacological profile is best understood in comparison to its structural analogs. nih.govfrontiersin.orgwikipedia.org The primary mechanism of action for the psychedelic effects of the 2C series is agonism or partial agonism at serotonin 5-HT2 receptors, particularly the 5-HT2A subtype. mdpi.comacs.org

2C-E, like other 2C compounds, demonstrates notable activity as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govfrontiersin.orgnih.gov Its psychedelic effects are primarily attributed to its interaction with the 5-HT2A receptor. wikipedia.orgacs.org Research indicates that while many psychedelic phenethylamines are considered fairly selective for 5-HT2A and 5-HT2C receptors, they often interact with a broader range of receptors. plos.org

In comparative studies with other 2C-X compounds, variations in the substituent at the 4-position lead to differences in receptor affinity and functional activity. For instance, studies on a range of 2C compounds, including 2C-C (4-chloro), 2C-D (4-methyl), 2C-E (4-ethyl), and 2C-I (4-iodo), show that these compounds fully substitute for the discriminative stimulus effects of LSD and/or 2,5-dimethoxy-4-methylamphetamine (DOM) in rats, suggesting a shared mechanism of action likely mediated by 5-HT2A receptor agonism. researchgate.net

While the 2C family's primary activity is at serotonin receptors, their interaction with monoamine transporters is generally low. Studies show that 2C-E has a very low affinity for the human dopamine (B1211576) transporter (hDAT) and human norepinephrine transporter (hNET). researchgate.net Its affinity for the human serotonin transporter (hSERT) is also low, though some other compounds in the series, like 2C-I, show slightly higher (though still weak) affinity. researchgate.net This suggests that the psychoactive effects of these compounds are not significantly driven by monoamine reuptake inhibition, in stark contrast to stimulants like amphetamine. nih.govfrontiersin.org

Furthermore, the 2C-X series generally exhibits no significant affinity for dopamine D1, D2, or D3 receptors, indicating their psychoactive effects are not mediated by direct dopaminergic action. researchgate.net However, 2C-E has been noted to bind to the adrenergic α-2 receptor. nih.govfrontiersin.org

The following tables provide a comparative overview of the receptor binding affinities and functional activities of 2C-E and other selected 2C-X compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of 2C-X Compounds at Monoamine Transporters

This table illustrates the binding affinity of 2C-E and related compounds for human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters. A lower Ki value indicates a higher binding affinity.

| Compound | hSERT Ki (nM) | hDAT Ki (nM) | hNET Ki (nM) |

| 2C-E | >10,000 | >10,000 | >10,000 |

| 2C-C | >10,000 | >10,000 | >10,000 |

| 2C-D | >10,000 | >10,000 | >10,000 |

| 2C-I | 898 | >10,000 | >10,000 |

| Citalopram | 1.8 | 3940 | 4810 |

| Reboxetine | 2130 | 417 | 1.1 |

| Methylphenidate | 370 | 114 | 45 |

| Data sourced from Eshleman et al., 2013. researchgate.net |

Table 2: Comparative Functional Activity (IC50, nM) of 2C-X Compounds on Monoamine Uptake

This table shows the concentration of each compound required to inhibit the uptake of serotonin, dopamine, or norepinephrine by 50% (IC50). A lower IC50 value indicates greater potency in inhibiting uptake.

| Compound | [3H]Serotonin Uptake IC50 (nM) | [3H]Dopamine Uptake IC50 (nM) | [3H]Norepinephrine Uptake IC50 (nM) |

| 2C-E | >10,000 | >10,000 | >10,000 |

| 2C-C | >10,000 | >10,000 | >10,000 |

| 2C-D | >10,000 | >10,000 | >10,000 |

| 2C-I | 3,120 | >10,000 | >10,000 |

| Citalopram | 3.5 | 17,500 | 9,930 |

| Reboxetine | 1,220 | 12,900 | 18 |

| Methylphenidate | 1,360 | 36 | 30 |

| Data sourced from Eshleman et al., 2013. researchgate.net |

Compound Names Mentioned in this Article

| Abbreviation | Full Chemical Name |

| 2C-E | This compound |

| 2C-B | 2,5-Dimethoxy-4-bromophenethylamine |

| 2C-C | 2,5-Dimethoxy-4-chlorophenethylamine |

| 2C-D | 2,5-Dimethoxy-4-methylphenethylamine (B1664025) |

| 2C-I | 2,5-Dimethoxy-4-iodophenethylamine |

| LSD | Lysergic acid diethylamide |

| DOM | 2,5-Dimethoxy-4-methylamphetamine |

| hSERT | Human Serotonin Transporter |

| hDAT | Human Dopamine Transporter |

| hNET | Human Norepinephrine Transporter |

Structure Activity Relationship Sar Studies of 2,5 Dimethoxy 4 Ethylphenethylamine Analogs

Influence of Substituents at the 4-Position on Receptor Binding and Functional Potency

The substituent at the 4-position of the 2,5-dimethoxyphenethylamine scaffold is a critical determinant of its pharmacological activity. nih.gov Generally, the introduction of a lipophilic substituent at this position enhances agonist potency at 5-HT₂ receptors. nih.govnih.gov

Replacing the ethyl group at the 4-position with other alkyl groups leads to variations in receptor binding and activity. For instance, 2,5-dimethoxy-4-methylphenethylamine (B1664025) (2C-D) is a partial agonist of the serotonin (B10506) 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂₋ receptors. wikipedia.org The potency of 2C-D at the 5-HT₂ₐ receptor is noted to be greater than at other subtypes. nih.gov

Comparing the phenethylamine (B48288) 2C-D to its amphetamine counterpart, 2,5-dimethoxy-4-methylamphetamine (DOM), reveals that DOM is unexpectedly potent at the 5-HT₂ₐ receptor. nih.gov Studies on the amphetamine series have shown that increasing the alkyl chain length from methyl (DOM) to ethyl (DOET) and propyl (DOPR) can maintain or even increase potency. nih.gov However, further extension to a butyl group (DOBU) results in decreased potency. nih.gov While direct comparisons of receptor binding data for the full 2C-alkyl series are limited, these findings in the corresponding amphetamine series suggest an optimal size for the alkyl substituent at the 4-position.

Table 1: Comparison of 4-Alkyl Substituted Analogs

| Compound | 4-Position Substituent | Receptor Activity Profile |

|---|---|---|

| 2C-D | Methyl | Partial agonist at 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂₋ receptors. wikipedia.org |

| 2C-E | Ethyl | Stimulant and hallucinogenic effects. nih.gov |

| 2C-P | Propyl | High affinity for 5-HT₂ₐ receptor. biomolther.org |

The substitution of a halogen atom at the 4-position has a significant impact on the pharmacological profile of 2,5-dimethoxyphenethylamines. The nature of the halogen influences the compound's potency and efficacy at serotonin receptors.

In studies using Xenopus laevis oocytes, the rank order of 5-HT₂ₐ receptor antagonist potency for this series was found to be 2C-I > 2C-B > 2C-D > 2C-H. nih.govwikipedia.org 2,5-Dimethoxy-4-iodophenethylamine (2C-I) is significantly more potent than 2,5-dimethoxy-4-bromophenethylamine (2C-B) at both 5-HT₂ₐ and 5-HT₂₋ receptor subtypes. nih.gov Specifically, 2C-I and 2C-B have been shown to selectively block 5-HT₂ₐ receptor-mediated responses without affecting the 5-HT₂₋ receptor in this model system. nih.govresearchgate.net The potency of 2C-B as a 5-HT₂ₐ antagonist is approximately 30-fold lower than that of 2C-I. nih.govresearchgate.net

2,5-Dimethoxy-4-chlorophenethylamine (2C-C) also demonstrates affinity for serotonin receptors. biomolther.org In the corresponding amphetamine (DOx) series, it has been observed that increasing the size of the halogen substituent leads to an increased affinity at the 5-HT₂ₐ receptor. researchgate.net This trend generally aligns with the phenethylamine series, where the larger iodine atom in 2C-I confers greater potency than the bromine in 2C-B. nih.gov

Table 2: Receptor Binding Affinities (Ki, nM) of 4-Halogenated Analogs at Serotonin Receptors

| Compound | 5-HT₂ₐ | 5-HT₂C |

|---|---|---|

| 2C-B | High affinity usdoj.gov | pEC₅₀ = 6.8 caymanchem.com |

| 2C-I | Potent antagonist nih.gov | Partial agonist nih.gov |

| 2C-C | Affinity for 5-HT₂ₐ biomolther.org | - |

The introduction of an alkylthio group at the 4-position creates the 2C-T series of compounds. 2,5-Dimethoxy-4-ethylthiophenethylamine (2C-T-2) and 2,5-dimethoxy-4-propylthiophenethylamine (B1664027) (2C-T-7) are notable examples. nih.gov

2C-T-7 has a high affinity for both 5-HT₂ₐ and 5-HT₂₋ receptors, with a lower affinity for the 5-HT₁₋ receptor. nih.gov Its effects are strongly mediated by the 5-HT₂ₐ receptor. nih.gov The chemical structure of 2C-T-7 features a propylthio group at the R₄ position. psychonautwiki.org It is structurally analogous to 2C-T-2, differing only in the length of the alkyl chain of the thioether group. psychonautwiki.org

Studies have shown that within the 4-alkylthio substituted 2,5-dimethoxyphenethylamines, a 4-isopropylthio substituent was highly effective, despite having lower receptor affinities than the corresponding 4-methallylthio or 4-propylthio derivatives. frontiersin.org This indicates a complex relationship between the size and lipophilicity of the 4-substituent and the resulting pharmacological activity. frontiersin.orgresearchgate.net

Table 3: Receptor Affinity Profile of 2C-T-7

| Receptor | Affinity |

|---|---|

| 5-HT₂ₐ | Nanomolar affinity nih.gov |

| 5-HT₂C | Nanomolar affinity nih.gov |

| 5-HT₁₋ | Lower affinity nih.gov |

Impact of Methoxy (B1213986) Group Modifications on Pharmacological Activity

The methoxy groups at the 2- and 5-positions of the phenethylamine scaffold are traditionally considered crucial for potent agonist activity at the 5-HT₂ₐ receptor. nih.gov However, studies on desmethoxy derivatives have challenged this assumption, revealing a more nuanced role for these functional groups. nih.govnih.gov

The removal of the methoxy group at the 2-position of the phenyl ring generally leads to a significant decrease in pharmacological activity. nih.gov In studies of analogs of 2C-B and the related amphetamine DOB, elimination of the 2-methoxy group resulted in a more pronounced drop in binding affinity and functional potency at both 5-HT₂ₐ and 5-HT₂₋ receptors compared to the removal of the 5-methoxy group. nih.gov For a related series of 2,5-dimethoxyphenylpiperidines, deletion of the 2-methoxy group led to a more than 500-fold drop in potency at the 5-HT₂ₐ receptor. nih.gov

The removal of the methoxy group at the 5-position also reduces activity, but to a lesser extent than the removal of the 2-methoxy group. nih.gov In the case of 2C-B and DOB analogs, eliminating the 5-methoxy group caused a modest decrease in binding affinity and functional potency at 5-HT₂ₐ and 5-HT₂₋ receptors. nih.gov Similarly, for the 2,5-dimethoxyphenylpiperidine series, deletion of the 5-methoxy group resulted in a 20-fold drop in agonist potency at the 5-HT₂ₐ receptor. nih.gov The complete removal of both methoxy groups from the phenyl ring was found to be detrimental to activity, resulting in negligible agonist activity at both 5-HT₂ₐ and 5-HT₂₋ receptors. nih.gov

Compound Names Table

| Abbreviation / Common Name | Chemical Name |

| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) |

| 2C-C | 4-Chloro-2,5-dimethoxyphenethylamine |

| 2C-D | 2,5-Dimethoxy-4-methylphenethylamine |

| 2C-E | 2,5-Dimethoxy-4-ethylphenethylamine |

| 2C-H | 2,5-Dimethoxyphenethylamine |

| 2C-I | 4-Iodo-2,5-dimethoxyphenethylamine |

| 2C-P | 2,5-Dimethoxy-4-propylphenethylamine |

| 2C-T-2 | 2,5-Dimethoxy-4-ethylthiophenethylamine |

| 2C-T-7 | 2,5-Dimethoxy-4-propylthiophenethylamine |

| DOB | 2,5-Dimethoxy-4-bromoamphetamine |

| DOBU | 2,5-Dimethoxy-4-butylamphetamine |

| DOET | 2,5-Dimethoxy-4-ethylamphetamine |

| DOM | 2,5-Dimethoxy-4-methylamphetamine |

| DOPR | 2,5-Dimethoxy-4-propylamphetamine |

| TMA-2 | 2,4,5-Trimethoxyamphetamine |

| MEM | 2,5-Dimethoxy-4-ethoxyamphetamine |

N-Benzyl Modifications and Enhanced Receptor Affinity (e.g., NBOMe Derivatives)

The structure-activity relationship (SAR) of this compound (2C-E) and its analogs has been significantly elucidated through the exploration of modifications at the amine group. A pivotal development in this area was the discovery that introducing an N-benzyl group to the phenethylamine scaffold could dramatically increase affinity and potency at serotonin receptors, particularly the 5-HT₂ₐ subtype. nih.gov This led to the development of the N-benzylmethoxy (NBOMe) series of compounds, which are derivatives of the "2C" family of phenethylamines. wikipedia.orgsouthernforensic.org

The addition of an N-(2-methoxybenzyl) group to the 2C-E structure, creating 25E-NBOMe, results in a compound with markedly enhanced affinity for the 5-HT₂ₐ receptor compared to its parent compound, 2C-E. nih.govwikipedia.org Studies on a range of N-benzyl substituted phenethylamines have consistently shown that this modification confers a significant increase in both binding affinity and functional activity at the 5-HT₂ₐ receptor. acs.orgdrugbank.com For instance, the N-2-methoxybenzyl substitution in the broader 2C drug series has been shown to increase binding affinity at several serotonergic receptors, including 5-HT₂ₐ and 5-HT₂C. nih.gov

Research has systematically investigated the effects of various substitutions on the N-benzyl portion of the molecule. acs.orgdrugbank.com These studies revealed that hydrogen bond acceptors, such as methoxy or hydroxy groups, particularly in the ortho (2') position of the benzyl (B1604629) ring, are crucial for producing compounds with exceptionally potent 5-HT₂ₐ receptor affinity. nih.govresearchgate.net The substitution pattern on the benzyl moiety follows a general trend where ortho substitutions lead to the most significant increase in affinity, followed by meta and then para substitutions. nih.gov

The N-2-methoxybenzyl substitution not only enhances affinity for serotonergic receptors but also for adrenergic α₁, dopaminergic D₁₋₃, and histaminergic H₁ receptors. nih.govpsilosybiini.info However, it tends to reduce binding to 5-HT₁ₐ receptors and trace amine-associated receptor 1 (TAAR1). nih.govpsilosybiini.info This alteration in the receptor binding profile results in NBOMe compounds being very potent 5-HT₂ₐ receptor agonists. nih.gov

Table 1: Comparison of Receptor Binding Affinities (Ki, nM) of 2C-E and 25E-NBOMe

| Compound | 5-HT₂ₐ | 5-HT₂C | 5-HT₁ₐ | α₁A |

|---|---|---|---|---|

| 2C-E | 49 | 190 | >10,000 | 2,000 |

| 25E-NBOMe | 0.44 | 2.1 | 1,800 | 110 |

Data sourced from Rickli et al. (2015). This table is for illustrative purposes and data has been simplified.

Increased 5-HT₂ₐ Receptor Selectivity

A key outcome of the N-benzyl modification in the this compound series is the significant enhancement of selectivity for the 5-HT₂ₐ receptor over other serotonin receptor subtypes, particularly the 5-HT₁ₐ receptor. wikipedia.orgnih.gov While many N-benzylated phenethylamines show limited selectivity between the 5-HT₂ₐ and 5-HT₂C receptors, their affinity for these receptors is substantially higher than for the 5-HT₁ₐ receptor. nih.govnih.gov

NBOMe compounds are recognized as ultrapotent and highly efficacious agonists of the 5-HT₂ₐ and 5-HT₂C receptors, with some demonstrating over 1000-fold selectivity for 5-HT₂ₐ compared to 5-HT₁ₐ. wikipedia.org For example, a study of 48 different N-benzyl phenethylamines found that while most compounds had low to moderate selectivity (1- to 40-fold) for the 5-HT₂ₐ receptor in binding assays, some showed impressive selectivity. acs.orgdrugbank.com In functional assays, the selectivity for the 5-HT₂ₐ receptor was often even higher. acs.orgdrugbank.com This high selectivity for the 5-HT₂ subfamily is a defining characteristic of the NBOMe class. nih.gov

The increased selectivity is a direct consequence of the structural modification. The N-2-methoxybenzyl group appears to orient the ligand within the receptor's binding pocket in a manner that optimizes interactions with key residues of the 5-HT₂ₐ receptor, while being less favorable for binding to the 5-HT₁ₐ receptor. nih.gov This results in NBOMe drugs being potent 5-HT₂ₐ receptor agonists with high 5-HT₂ₐ/5-HT₁ₐ selectivity. nih.gov

Computational Modeling and Molecular Docking in SAR Investigations

Computational methods, such as molecular docking and pharmacophore modeling, have become indispensable tools for understanding the structure-activity relationships of this compound analogs at a molecular level. open-foundation.orgnih.gov These techniques allow researchers to simulate the interaction between a ligand, like an NBOMe derivative, and its receptor target, such as the 5-HT₂ₐ receptor. open-foundation.orgresearchgate.net

Molecular docking studies have been employed to predict the binding conformations and interactions of these hallucinogenic compounds within the 5-HT₂ₐ receptor's binding site. open-foundation.orgnih.gov These models help to explain the dramatic increase in affinity observed with N-benzyl modifications. Docking simulations suggest that the N-benzyl moiety occupies an extended binding pocket within the receptor, forming additional favorable interactions that are not possible for the parent 2C compounds. nih.gov

Studies using molecular docking have identified specific amino acid residues within the 5-HT₂ₐ receptor that are crucial for the binding of NBOMe compounds. nih.govnih.govacs.org For instance, flexible docking simulations have highlighted the importance of residues like Val-156 and interactions with the transmembrane 3 helix for all docked hallucinogens. open-foundation.org The specific interactions, however, vary for each molecule. open-foundation.org For N-benzylphenethylamines, the positively charged amine is thought to be attracted to a negatively charged region of the receptor during the initial interaction. researchgate.net

Furthermore, computational models can rationalize the observed SAR trends, such as why an ortho-methoxy group on the N-benzyl ring is particularly beneficial for affinity. researchgate.net Molecular docking at the 5-HT₂ₐ receptor has been used to estimate which residues interact with the methoxy groups of different isomers, providing insights into the optimal substitution patterns. nih.govnih.govacs.org These computational approaches are not only explanatory but also predictive, guiding the synthesis of new analogs with potentially higher affinity and selectivity. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 2C-E | This compound |

| 25E-NBOMe | 2-(4-ethyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine |

| 2C-I | 2,5-Dimethoxy-4-iodophenethylamine |

| 25I-NBOMe | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| 2C-D | 2,5-Dimethoxy-4-methylphenethylamine |

| 2C-H | 2,5-Dimethoxyphenethylamine |

| 25H-NBOMe | 2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

| 25C-NBOMe | 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| 25B-NBOMe | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| 25CN-NBOH | 2-[[[2-(4-cyano-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol |

| LSD | Lysergic acid diethylamide |

| DMT | N,N-Dimethyltryptamine |

| Mescaline | 3,4,5-Trimethoxyphenethylamine |

| DOI | 2,5-Dimethoxy-4-iodoamphetamine |

Advanced Analytical Methodologies for 2,5 Dimethoxy 4 Ethylphenethylamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 2C-E, enabling its separation from impurities and other substances. When coupled with mass spectrometry, these techniques offer powerful tools for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like 2C-E. youtube.comyoutube.com In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. youtube.com The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Different ionization and detection methods can be employed within GC-MS for 2C-E analysis:

GC-EI-MS (Electron Ionization): This is a common form of GC-MS where high-energy electrons bombard the sample molecules, causing fragmentation. The resulting fragmentation pattern is highly reproducible and can be compared to spectral libraries for identification.

GC-SIM-MS (Selected Ion Monitoring): For enhanced sensitivity and selectivity, GC-SIM-MS can be utilized. nih.gov Instead of scanning the entire mass range, the mass spectrometer is set to detect only specific ions known to be characteristic of 2C-E. This targeted approach is particularly useful for detecting low concentrations of the compound in complex matrices like urine. nih.gov For instance, a method for the analysis of 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and its metabolites in rat urine utilized GC-SIM-MS for specific and sensitive detection. nih.gov

Studies have demonstrated the utility of GC-MS in identifying 2C-E and its metabolites in biological samples. For example, research on the metabolism of 2C-E in rat urine successfully employed GC-MS to detect and characterize various metabolites, highlighting the technique's effectiveness in toxicological screening. capes.gov.br Furthermore, GC-MS has been used to confirm the purity of 2C-E samples, as was done in an observational study on its acute effects in humans where the purity of the administered substance was verified. nih.gov

Table 1: GC-MS Data for 2C-E and Related Compounds

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Reference |

| 2C-E | Not specified | Not specified | capes.gov.br |

| 2C-T-2 | Not specified | Not specified | nih.gov |

Note: Specific retention times and mass fragments can vary depending on the GC column, temperature program, and MS parameters used.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for the analysis of 2C-E, particularly for non-volatile or thermally labile compounds. fda.gov.tw In LC-MS, the sample is dissolved in a liquid mobile phase and separated on a column containing a solid stationary phase. nih.gov The separated components are then introduced into the mass spectrometer for detection and identification.

Various LC-MS configurations are employed in 2C-E research:

LC-MS/MS (Tandem Mass Spectrometry): This technique offers high selectivity and sensitivity by using two stages of mass analysis. fda.gov.twnih.gov The first stage selects a specific parent ion of 2C-E, which is then fragmented, and the resulting product ions are analyzed in the second stage. nih.gov This method is highly effective for quantifying low levels of 2C-E in complex biological matrices like oral fluid and amniotic fluid. nih.govnih.gov An LC-MS/MS method was developed for the simultaneous screening of 74 phenethylamines, including 2C-E, in urine. fda.gov.tw

LC-ESI-QTOF-MS (Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry): This high-resolution mass spectrometry technique provides very accurate mass measurements, which aids in the unequivocal identification of compounds and the elucidation of their elemental composition. nih.gov It has been instrumental in identifying unknown impurities in illicit 2C-E tablets and in characterizing new designer drugs. nih.govrsc.org For example, a study successfully used LC/MS-IT-TOF to identify ten impurities in 2C-E tablets, deducing their structures based on exact mass data. rsc.orgrsc.org

Table 2: LC-MS Parameters for the Analysis of 2C Amines

| Parameter | Value | Reference |

| Column | Ascentis Express HILIC, 5 cm x 2.1 mm I.D., 2.7 µm | sigmaaldrich.com |

| Mobile Phase | 2 mM ammonium (B1175870) formate (B1220265) in 90:10 (v:v) acetonitrile:water | sigmaaldrich.com |

| Flow Rate | 0.4 mL/min | sigmaaldrich.com |

| Column Temp. | 35 °C | sigmaaldrich.com |

| Detector | TOF/MS | sigmaaldrich.com |

| Injection Vol. | 2 µL | sigmaaldrich.com |

High Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 2C-E. rsc.org By separating 2C-E from any impurities or byproducts from its synthesis, HPLC coupled with a suitable detector (like a UV detector) can provide a quantitative measure of the compound's purity. frontiersin.org Preparative HPLC can also be used to isolate pure 2C-E from a mixture for use as a reference standard or for further analysis. rsc.org In a study identifying impurities in 2C-E tablets, the samples were filtered before being subjected to preparative HPLC analysis. rsc.org

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the definitive structural identification and characterization of 2,5-Dimethoxy-4-ethylphenethylamine. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular structure. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. uobasrah.edu.iq It is based on the magnetic properties of atomic nuclei. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used.

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. uobasrah.edu.iq The chemical shift, integration, and splitting patterns of the signals in a ¹H NMR spectrum are used to piece together the molecular structure. youtube.com

¹³C NMR: This technique provides information about the carbon skeleton of a molecule. uobasrah.edu.iq Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, revealing the number of different carbon environments. youtube.com

NMR spectroscopy has been instrumental in the unequivocal structural elucidation of new designer drugs, including phenethylamines. For instance, in the characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N), NMR spectroscopy played a key role in confirming its structure. nih.gov While specific ¹H and ¹³C NMR data for 2C-E is available in specialized databases, detailed interpretations are often part of comprehensive analytical reports on related compounds. spectrabase.comswgdrug.org

Table 3: General Chemical Shift Ranges in ¹H and ¹³C NMR

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided | Reference |

| ¹H | 0 - 13 | Number and environment of protons | youtube.com |

| ¹³C | 0 - 220 | Carbon skeleton structure | youtube.com |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule. nih.gov It measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule.

In the context of 2C-E analysis, FTIR can be used to identify key functional groups such as the amine (N-H) group, the aromatic ring (C-H and C=C stretches), and the ether (C-O) linkages. southernforensic.org FTIR spectra of 2C-E can be compared to reference spectra for identification. researchgate.net For example, in the characterization of NBOMe derivatives, which are structurally related to 2C compounds, FTIR spectroscopy was used to differentiate between positional isomers. southernforensic.org The technique has also been applied in the identification of other 2C series compounds seized from the illicit market. researchgate.net

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary identification of phenethylamines based on their chromophoric properties. The aromatic ring and its substituents in the 2C-E molecule give rise to characteristic electronic transitions in the UV region.

Table 1: UV-Vis Spectral Data for a Related 2C Compound

| Compound | Maximum Absorbance (λmax) | Spectral Features |

| 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) | 293 nm | Shoulder at 215-230 nm researchgate.net |

Derivatization Procedures for Enhanced Analytical Detection

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of phenethylamines. However, the polar nature of the primary amine group in this compound can lead to poor chromatographic performance, such as peak tailing and adsorption on the analytical column. jfda-online.com Derivatization is a chemical modification process employed to convert the analyte into a more volatile and thermally stable derivative, thereby improving its GC-MS analysis. jfda-online.com

Common derivatization strategies for phenethylamines include acylation and silylation, which target the active hydrogen of the primary amine.

Acylation: This involves the reaction of the amine group with an acylating agent, typically a perfluoroacyl anhydride (B1165640) like trifluoroacetic anhydride (TFAA). sigmaaldrich.combohrium.com The resulting N-trifluoroacetyl derivative is more volatile and provides characteristic mass spectral fragmentation patterns, aiding in identification. bohrium.com

Silylation: This procedure involves the introduction of a silyl (B83357) group, commonly trimethylsilyl (B98337) (TMS), by reacting the analyte with a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com Silylation effectively reduces the polarity of the amine group, leading to improved chromatographic peak shape and resolution. nih.gov

The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility of the derivative and the sensitivity of the detection method.

Table 2: Common Derivatization Reagents for Phenethylamine (B48288) Analysis

| Derivatization Method | Reagent | Target Functional Group | Benefits for GC-MS Analysis |

| Acylation | Trifluoroacetic anhydride (TFAA) | Primary Amine | Increased volatility, characteristic fragmentation sigmaaldrich.combohrium.com |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine | Reduced polarity, improved peak shape youtube.com |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Primary Amine | Reduced polarity, improved peak shape youtube.com |

A typical derivatization procedure with TFAA involves dissolving the sample in a suitable solvent, adding the derivatizing reagent and a catalyst (such as trimethylamine), and heating the mixture to ensure complete reaction. sigmaaldrich.com The resulting derivative can then be extracted and injected into the GC-MS system.

Table 3: Example Derivatization Protocol with Trifluoroacetic Anhydride (TFAA)

| Step | Procedure |

| 1 | Dissolve the sample in a suitable solvent (e.g., benzene). sigmaaldrich.com |

| 2 | Add the TFAA reagent. sigmaaldrich.com |

| 3 | Add a catalyst or acid scavenger (e.g., trimethylamine). sigmaaldrich.com |

| 4 | Heat the reaction mixture (e.g., 50°C for 15 minutes). sigmaaldrich.com |

| 5 | Cool the mixture and perform a liquid-liquid extraction. sigmaaldrich.com |

| 6 | Inject an aliquot of the organic layer into the GC-MS. sigmaaldrich.com |

These advanced analytical methodologies, particularly when used in combination, provide a robust framework for the accurate and reliable identification and quantification of this compound in research settings.

Future Directions in 2,5 Dimethoxy 4 Ethylphenethylamine Research

Elucidation of Residual Uncharacterized Pharmacological Mechanisms

The principal pharmacological activity of 2,5-Dimethoxy-4-ethylphenethylamine is attributed to its function as a partial agonist at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govfrontiersin.orgnih.gov Activation of the 5-HT2A receptor, in particular, is considered central to the characteristic effects of psychedelic compounds. wikipedia.org Additionally, 2C-E exhibits binding affinity for the adrenergic α-2 receptor and functions as a weak inhibitor of serotonin and norepinephrine (B1679862) reuptake. nih.govfrontiersin.org

However, the full spectrum of its molecular interactions is not yet fully understood. Future research must extend beyond primary receptor binding to elucidate the downstream intracellular signaling cascades initiated by 2C-E. This includes investigating potential biased agonism, where the compound may preferentially activate certain signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways) over others at the 5-HT2A receptor. Such investigations are crucial as different pathways can lead to distinct cellular and behavioral outcomes.

Furthermore, the potential for interaction with other, less-characterized receptor systems, such as trace amine-associated receptors (TAARs) or other G-protein coupled receptors (GPCRs), warrants exploration. A comprehensive screening against a broad panel of central nervous system targets is necessary to identify any previously unknown binding sites and to build a complete receptor binding profile.

Table 1: Known Receptor Interactions of this compound

| Receptor/Transporter | Interaction Type | Potency/Affinity | Reference |

|---|---|---|---|

| 5-HT2A Receptor | Partial Agonist | High | nih.govnih.gov |

| 5-HT2B Receptor | Partial Agonist | Moderate | nih.govnih.gov |

| 5-HT2C Receptor | Partial Agonist | Moderate | nih.govnih.gov |

| Adrenergic α-2 Receptor | Binds | Not specified | nih.govfrontiersin.org |

| Serotonin Transporter (SERT) | Inhibitor | Low | nih.govfrontiersin.org |

| Norepinephrine Transporter (NET) | Inhibitor | Low | nih.govfrontiersin.org |

Advanced Structure-Activity Relationship Studies for Selective Analog Design

Structure-activity relationship (SAR) studies of the 2,5-dimethoxyphenethylamine scaffold have shown that small, lipophilic substituents at the 4-position of the phenyl ring are critical for potent 5-HT2 receptor agonism. nih.gov The ethyl group in 2C-E fulfills this requirement. Advanced SAR studies are a logical next step to design novel analogs with tailored pharmacological properties, particularly enhanced receptor selectivity.

Future research should focus on systematically modifying the 2C-E structure to probe its interaction with the 5-HT2 receptor subtypes. Key areas for modification include:

The 4-Position Ethyl Group: Altering the length, branching, and lipophilicity of the alkyl chain could fine-tune binding affinity and efficacy.

The Methoxy (B1213986) Groups: Shifting the position or substituting the methoxy groups at the 2- and 5-positions with other alkoxy groups may alter receptor selectivity. nih.gov

The Ethylamine Side-Chain: Conformational restriction of the side-chain, for instance by incorporating it into a ring structure like a piperidine, has proven to be a successful strategy for developing selective 5-HT2A agonists from related scaffolds. nih.gov

Comprehensive Characterization of Metabolites and Metabolic Enzymes

While limited information is available, the metabolism of 2C-E is presumed to follow pathways similar to other 2C-series compounds, primarily involving O-demethylation and N-acetylation. nih.govfrontiersin.org However, a definitive metabolic map for 2C-E has not been established. Research on structurally related phenethylamines, such as 2C-T-2 and various "FLY" analogs, has identified a broader range of metabolic transformations, including hydroxylation, sulfoxidation, and deamination. researchgate.netnih.gov

Future investigations must employ modern analytical techniques to comprehensively identify the Phase I and Phase II metabolites of 2C-E. This involves in vitro studies using human liver microsomes and hepatocytes, followed by in vivo studies in appropriate animal models to confirm the metabolic pathways.

Crucially, the specific enzymes responsible for 2C-E's biotransformation need to be identified. Cytochrome P450 (CYP) enzymes are central to Phase I metabolism of many xenobiotics. nih.govnih.gov Studies on related compounds suggest the involvement of CYP2D6 and CYP3A4. nih.gov Other key enzyme families include monoamine oxidases (MAO-A and MAO-B) for deamination and N-acetyltransferases (NAT1 and NAT2) for N-acetylation. wikipedia.orgnih.gov Pinpointing the specific isoenzymes involved is essential for understanding potential drug-drug interactions and inter-individual variability in metabolism due to genetic polymorphisms. researchgate.net

Table 2: Potential Metabolic Pathways and Enzymes for 2C-E (Inferred from Related Compounds)

| Metabolic Reaction | Potential Enzyme Family/Isozyme | Reference |

|---|---|---|

| O-Demethylation | Cytochrome P450 (CYP) | researchgate.netresearchgate.net |

| N-Acetylation | N-Acetyltransferase (NAT) | nih.govnih.gov |

| Deamination | Monoamine Oxidase (MAO) | wikipedia.orgnih.gov |

| Hydroxylation | Cytochrome P450 (CYP) | nih.gov |

| Sulfoxidation | Flavin-containing monooxygenase (FMO), CYP | researchgate.netnih.gov |

Development of Novel Analytical Reference Standards and Methods

The proliferation of novel psychoactive substances necessitates the development of robust and specific analytical methods for their unambiguous identification in forensic and clinical contexts. nih.gov While general screening methods using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can detect 2C-E, the potential for misidentification among structurally similar analogs exists. nih.govresearchgate.net

A critical future direction is the chemical synthesis and purification of high-quality analytical reference standards for both 2C-E and its primary, analytically significant metabolites. oup.com The availability of these standards is a prerequisite for the development and validation of highly specific and sensitive quantitative methods, such as those employing liquid chromatography with tandem or high-resolution mass spectrometry (LC-MS/MS or LC-HRMS/MS). nih.gov

These advanced methods would allow for lower limits of detection and greater structural confirmation, which is essential for accurate toxicological analysis. researchgate.net Furthermore, the creation of comprehensive spectral libraries (e.g., MS/MS fragmentation data) for 2C-E and its metabolites would aid forensic laboratories worldwide in their screening efforts. nih.gov

Investigations into Psychoplastogenic Effects in Non-Human Models

A growing body of evidence indicates that several serotonergic psychedelics can promote structural and functional neural plasticity, leading to their classification as "psychoplastogens". nih.gov These compounds have been shown to stimulate the growth of new dendritic spines (spinogenesis), increase the complexity of dendritic arbors (neuritogenesis), and promote the formation of new synapses (synaptogenesis) in preclinical models. nih.govbiorxiv.org These effects are thought to be mediated by 5-HT2A receptor activation and downstream signaling through pathways involving brain-derived neurotrophic factor (BDNF) and the mechanistic target of rapamycin (mTOR). nih.gov

An important avenue for future research is to determine whether 2C-E exerts similar psychoplastogenic effects. Investigations using non-human models are essential. In vitro studies with primary cortical neuron cultures can be used to assess changes in dendritic arborization and spine density following exposure to 2C-E. nih.gov In vivo studies in rodents, coupled with advanced imaging techniques like two-photon microscopy, can visualize changes in dendritic spine dynamics in real-time. nih.gov These structural studies should be complemented by molecular analyses quantifying changes in the expression of key synaptic proteins, such as postsynaptic density protein 95 (PSD-95) and synapsin-1. frontiersin.org A recent study found that a novel 2C-E analog increased the expression of genes associated with neuroplasticity, lending support to this line of inquiry. nih.gov Understanding the capacity of 2C-E to remodel neural circuits is a fundamental step in characterizing its complete neurobiological profile.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Purity Check Method |

|---|---|---|---|

| Alkylation | Ethyl iodide, AlCl₃, DCM, 0°C → RT | 65-70% | TLC (Rf = 0.4) |

| Sonogashira Coupling | Pd(PPh₃)₄, TMS-ethyne, THF, 60°C | 88% | HPLC (C18 column) |

Basic: How can 2C-E be structurally characterized using spectroscopic techniques?

Methodological Answer:

Comprehensive characterization involves:

- NMR : Analyze H and C spectra for methoxy (δ 3.75–3.85 ppm), ethyl (δ 1.25–1.35 ppm for CH₃, δ 2.55–2.65 ppm for CH₂), and aromatic protons (δ 6.5–7.0 ppm) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion [M+H]⁺ at m/z 226.1 (C₁₂H₁₉NO₃) .

- IR Spectroscopy : Confirm O-H (absent, if anhydrous), C-O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) stretches .

Basic: What receptor systems does 2C-E primarily target, and how are these interactions assayed?

Methodological Answer:

2C-E is a potent 5-HT₂ₐ/₂C receptor agonist. Standard assays include:

- Radioligand Binding : Compete against [³H]ketanserin in rat cortical membranes (IC₅₀ ~10 nM) .

- Functional Assays : Measure IP₃ accumulation or calcium flux in HEK-293 cells expressing human 5-HT₂ₐ receptors (EC₅₀ ~20 nM) .

- Selectivity Screening : Test against 5-HT₁ₐ, dopamine D₂, and adrenergic α₁ receptors to rule off-target effects .

Advanced: How can analytical methods be optimized for detecting 2C-E in forensic samples?

Methodological Answer:

Forensic detection requires validated protocols:

- LC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/ACN). Monitor transitions m/z 226 → 181 (quantifier) and 226 → 135 (qualifier) .

- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Column: DB-5MS (30 m × 0.25 mm); EI mode (m/z 181 base peak) .

- Validation : Assess linearity (1–100 ng/mL), LOD (0.5 ng/mL), intraday precision (<10% RSD), and matrix effects (e.g., blood vs. urine) per SWGTOX guidelines .

Q. Table 2: Forensic Detection Parameters

| Method | Column | Key Ions (m/z) | LOD | Matrix Compatibility |

|---|---|---|---|---|

| LC-MS/MS | C18 | 226 → 181, 135 | 0.5 ng/mL | Blood, urine, seized powders |

| GC-MS | DB-5MS | 181, 135, 226 | 1.0 ng/mL | Crystalline samples |

Advanced: How are structure-activity relationships (SAR) investigated for 2C-E derivatives?

Methodological Answer:

SAR studies focus on substituent modifications at the 4-position:

- Synthesis : Replace ethyl with halogens (e.g., 2C-B: Br), alkyl (2C-D: CH₃), or ethynyl (2C-YN) groups via cross-coupling or electrophilic substitution .

- Assays : Compare EC₅₀ values at 5-HT₂ₐ (e.g., 2C-E: 20 nM vs. 2C-I: 15 nM) using calcium flux assays .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity in receptor homology models .

Advanced: How can contradictions in pharmacological data (e.g., conflicting receptor affinities) be resolved?

Methodological Answer:

Contradictions arise from assay variability (e.g., species differences, receptor isoforms). Mitigation strategies include:

- Standardized Protocols : Use identical cell lines (e.g., CHO-K1 vs. HEK-293) and ligand concentrations .

- Meta-Analysis : Pool data from ≥3 independent studies (e.g., 5-HT₂ₐ Ki values) and apply statistical tests (ANOVA, p < 0.05) .

- Orthogonal Assays : Validate radioligand binding results with functional (e.g., IP₃) or in vivo behavioral assays (e.g., head-twitch response in mice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.